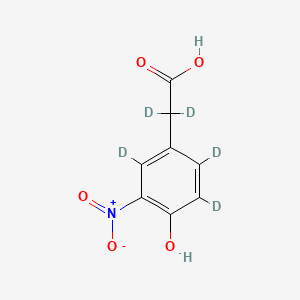
Pentoxyverine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentoxyverine-d8 is a deuterated form of pentoxyverine, a centrally-acting antitussive (cough suppressant) commonly used to treat cough associated with illnesses such as the common cold, bronchitis, and sinusitis . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of pentoxyverine due to its stable isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentoxyverine-d8 involves the incorporation of deuterium atoms into the pentoxyverine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated precursors and carry out the synthesis under conditions that ensure the retention of deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process may include steps such as deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium atoms. The final product is then purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Pentoxyverine-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Pentoxyverine-d8 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of pentoxyverine in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on the pharmacokinetics of pentoxyverine.
Mécanisme D'action
Pentoxyverine-d8, like pentoxyverine, exerts its effects by acting on sigma-1 receptors in the central nervous system. It is believed to suppress the cough reflex by modulating the activity of these receptors. Additionally, it has antimuscarinic and local anesthetic properties, which contribute to its antitussive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbetapentane: Another non-opioid central acting antitussive with similar properties.
Dextromethorphan: A widely used cough suppressant with a different mechanism of action.
Codeine: An opioid antitussive with a higher risk of side effects and dependency
Uniqueness of Pentoxyverine-d8
This compound is unique due to its deuterated nature, which makes it particularly useful in research settings. The incorporation of deuterium atoms allows for more precise tracking and analysis in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of pentoxyverine in the body .
Propriétés
Numéro CAS |
1329797-10-5 |
|---|---|
Formule moléculaire |
C20H31NO3 |
Poids moléculaire |
341.521 |
Nom IUPAC |
2-[2-(diethylamino)ethoxy]ethyl 2,2,3,3,4,4,5,5-octadeuterio-1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3/i8D2,9D2,12D2,13D2 |
Clé InChI |
CFJMRBQWBDQYMK-NQUIVBQFSA-N |
SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Synonymes |
1-phenyl-Cyclopentanecarboxylic Acid-d8 2-[2-(Diethylamino)ethoxy]ethyl Ester; 1-Phenylcyclopentane-1-carboxylic Acid-d8 Diethylaminoethoxyethyl Ester; 2-(Diethylaminoethoxy)ethyl-d8 1-Phenyl-1-cyclopentanecarboxylate; Atussil-d8; Carbetapentane-d8; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B588913.png)



